molecular formula C23H24F3NO3 B10918101 Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10918101
M. Wt: 419.4 g/mol
InChI Key: PGSXCMLQDMJNHZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hexahydroquinoline core, and a prop-2-en-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with prop-2-en-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in the inflammatory response. Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H24F3NO3

Molecular Weight

419.4 g/mol

IUPAC Name

prop-2-enyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H24F3NO3/c1-5-10-30-21(29)18-13(2)27-16-11-22(3,4)12-17(28)20(16)19(18)14-8-6-7-9-15(14)23(24,25)26/h5-9,19,27H,1,10-12H2,2-4H3

InChI Key

PGSXCMLQDMJNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)OCC=C

Origin of Product

United States

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